G6PDi-1 Exhibits ~100-Fold Greater Biochemical Potency than DHEA
G6PDi-1 demonstrates a biochemical IC₅₀ of 100 nM against G6PD in astrocyte lysates, whereas the commonly used inhibitor dehydroepiandrosterone (DHEA) requires a concentration of approximately 10 µM to achieve 50% inhibition under identical assay conditions [1]. This represents a 100-fold difference in potency, with G6PDi-1 being markedly more effective at lower concentrations.
| Evidence Dimension | Half-maximal inhibitory concentration (IC₅₀) against G6PD enzyme activity in cell lysates |
|---|---|
| Target Compound Data | 100 nM (G6PDi-1) |
| Comparator Or Baseline | ~10 µM (DHEA) |
| Quantified Difference | 100-fold lower IC₅₀ (i.e., 100-fold greater potency) |
| Conditions | Astrocyte culture lysates; G6PD activity assay |
Why This Matters
This large potency differential directly impacts the concentration required for effective target engagement, influencing experimental design, cost of goods, and the likelihood of off-target effects at high compound concentrations.
- [1] Ghergurovich, J. M., García-Cañaveras, J. C., Wang, J., Schmidt, E., Zhang, Z., TeSlaa, T., ... & Rabinowitz, J. D. (2020). A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway. Nature Chemical Biology, 16(7), 731-739. View Source
